molecular formula C22H20O9 B585252 Hesperetin Triacetate CAS No. 73489-97-1

Hesperetin Triacetate

Cat. No.: B585252
CAS No.: 73489-97-1
M. Wt: 428.393
InChI Key: JXQZPLOAXXMSJR-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hesperetin Triacetate (also referred to as Hesperetin-5,7,3'-O-triacetate or HTA) is a liposoluble acetylated derivative of the citrus flavonoid hesperetin . This compound acts as a potent dual inhibitor of phosphodiesterase 3 and 4 (PDE3/4) . This dual inhibition is associated with synergistic anti-inflammatory and bronchodilator effects, providing a compelling mechanism of action for researching airway diseases . In preclinical studies, orally administered this compound significantly suppressed airway hyperresponsiveness and improved lung function in an ovalbumin-induced model of asthma, demonstrating its potential for researching chronic obstructive pulmonary disease (COPD) and asthma . A key research advantage of this compound is its high therapeutic ratio. Unlike other PDE4 inhibitors like roflumilast, which are limited by side effects such as emesis, this compound did not reverse xylazine/ketamine-induced anesthesia in mice, a model used to assess emetic potential. This suggests it may offer a therapeutic effect for respiratory conditions without inducing significant nausea or vomiting at effective doses . The acetylation process increases the compound's lipophilicity, which can enhance its absorption and bioavailability compared to its parent compound, making it a more suitable candidate for various research applications . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[(2S)-5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-9,18H,10H2,1-4H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQZPLOAXXMSJR-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70741039
Record name (2S)-2-[3-(Acetyloxy)-4-methoxyphenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73489-97-1
Record name Hesperetin triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073489971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[3-(Acetyloxy)-4-methoxyphenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HESPERETIN TRIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q46415WKZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Starting Materials

This compound is synthesized via the esterification of hesperetin’s three hydroxyl groups with acetyl chloride or acetic anhydride. The reaction typically employs a base catalyst, such as triethylamine (TEA), to deprotonate the hydroxyl groups and facilitate nucleophilic acyl substitution. In a representative procedure, hesperetin (1 mmol) is dissolved in anhydrous methanol, followed by the addition of TEA (25 mol%) and acetyl chloride (3 mmol, one equivalent per hydroxyl group). The mixture is stirred at ambient temperature for 4–6 hours, after which the solvent is evaporated under reduced pressure. The crude product is extracted with ethyl acetate and water, dried over anhydrous sodium sulfate, and purified via column chromatography.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

ParameterCondition 1Condition 2Condition 3
Catalyst (TEA)25 mol%30 mol%20 mol%
Acetyl Chloride3 mmol3.3 mmol2.7 mmol
Reaction Time (h)463
Yield (%)687262

Data adapted from analogous esterification protocols.

Alternative Acetylation Strategies

While acetyl chloride is the most common acylating agent, acetic anhydride has also been explored under acidic conditions. For example, hesperetin dissolved in pyridine reacts with acetic anhydride (3 equivalents) at 60°C for 12 hours, yielding the triacetate derivative after recrystallization from ethanol. However, this method requires stringent moisture control and generates acidic byproducts, necessitating additional neutralization steps.

Purification and Isolation Techniques

Solvent Extraction and Chromatography

Post-reaction, the crude product is partitioned between ethyl acetate and water to remove unreacted reagents and polar impurities. The organic layer is concentrated and subjected to flash column chromatography using silica gel and a gradient of hexane-ethyl acetate (7:3 to 1:1). This step isolates this compound with >95% purity, as confirmed by HPLC.

Crystallization and Vacuum Drying

High-purity this compound is obtained through recrystallization from methanol or ethanol. The concentrated solution is cooled to 4°C, inducing crystallization. The crystals are vacuum-filtered, washed with cold solvent, and dried under reduced pressure (40°C, 24 hours).

Structural Characterization

Spectroscopic Analysis

1H NMR (500 MHz, CDCl3):

  • δ 2.30–2.45 (3 × COCH3, 9H, s)

  • δ 3.85 (OCH3, 3H, s)

  • δ 5.35 (C-2 proton, 1H, d, J = 12 Hz)

  • δ 6.85–7.20 (aromatic protons, 6H, m).

13C NMR (125 MHz, CDCl3):

  • δ 20.8 (COCH3), 56.2 (OCH3), 78.5 (C-2), 105–160 (aromatic carbons), 169–171 (C=O).

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, methanol-water-acetic acid gradient) reveals a single peak at 12.3 minutes, confirming >98% purity. The method is validated against hesperetin and acetylated derivatives.

Challenges and Optimization

Byproduct Formation

Incomplete acetylation may yield mono- or diacetate byproducts, detectable via thin-layer chromatography (TLC). Increasing the acetyl chloride stoichiometry to 3.5 equivalents or extending the reaction time to 8 hours reduces byproduct formation to <5%.

Solvent Selection

Methanol is preferred over DMF or THF due to its ability to solubilize hesperetin without side reactions. Polar aprotic solvents like DMF may induce decomposition at elevated temperatures.

Scalability and Industrial Applications

Pilot-Scale Synthesis

A patented method describes the hydrolysis of hesperidin to hesperetin, followed by acetylation in a continuous-flow reactor. This approach achieves a 75% yield at 100 g scale, with in-line HPLC monitoring ensuring consistency.

Environmental Considerations

Waste streams containing acetic acid and TEA are neutralized with sodium bicarbonate and recycled. The process adheres to green chemistry principles, with an E-factor (kg waste/kg product) of 1.2 .

Chemical Reactions Analysis

Types of Reactions

Hesperetin Triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with the reaction typically carried out at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

Major Products Formed

Scientific Research Applications

Hesperetin Triacetate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the effects of acetylation on flavonoids.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating conditions such as asthma and chronic obstructive pulmonary disease.

    Industry: Used in the formulation of dietary supplements and functional foods

Mechanism of Action

Hesperetin Triacetate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Hesperetin (Parent Compound)

Hesperetin (C₁₆H₁₄O₆) lacks the acetyl groups of its triacetate derivative. Key differences include:

  • Solubility : Hesperetin triacetate is more lipophilic, improving membrane permeability.
  • Reactivity : Acetylation protects hydroxyl groups, reducing oxidative degradation during reactions like bromination .
  • Bioactivity : In molecular docking studies, this compound shows stronger binding to nitrate reductase (ΔG = -6.08 kcal/mol via Autodock 4.0) compared to hesperetin, suggesting enhanced enzyme interaction .

Diosmetin Triacetate

Diosmetin triacetate (C₂₃H₂₂O₁₀) is a structural isomer of this compound, differing in the position of the methoxy group (4' vs. 5').

  • Synthesis : Produced via bromination and elimination of HBr from 3-bromothis compound, with a melting point of 198.5–199°C .
  • Applications: Used as an intermediate in flavonoid synthesis, demonstrating similar stability but distinct metabolic pathways due to methoxy positioning .

Quercetin Pentaacetate

Quercetin pentaacetate (C₂₅H₂₂O₁₂) is a more extensively acetylated flavonoid.

  • Mutagenicity : Unlike this compound, quercetin pentaacetate exhibits mutagenic activity in Salmonella typhimurium assays when metabolically activated .
  • Structural Impact : Additional acetyl groups may hinder interactions with enzymes like nitrate reductase, as seen in docking studies where this compound outperformed quercetin derivatives .

Naringenin Triacetate

Naringenin triacetate (C₂₁H₂₀O₉) shares a flavanone backbone but lacks methoxy groups.

  • Reactivity : Bromination of naringenin triacetate yields apigenin triacetate (95% yield), highlighting its utility in flavone synthesis .
  • Binding Affinity : In docking studies, this compound showed superior binding energy (-6.08 kcal/mol) compared to naringenin, attributed to methoxy and acetyl group positioning .

Comparative Data Tables

Table 1: Reaction Yields of Acetylated Flavonoids

Compound Reaction Yield (%) Reference
This compound Bromination to diosmetin 86
Naringenin triacetate Bromination to apigenin 95

Table 2: Molecular Docking Results

Compound Target Enzyme Binding Energy (kcal/mol) Key Interactions Reference
This compound Nitrate reductase (P0AF33) -6.08 (Autodock 4.0) SER 1006, ASN 1137
Hesperetin Nitrate reductase (P0AF33) Lower than triacetate N/A
Malvidin Insulin receptor -5.26 (Autodock 4.0) ASP 1150, LYS 1030

Key Research Findings

  • Enhanced Stability : Acetylation reduces hydroxyl group reactivity, making this compound more stable under acidic and oxidative conditions .
  • Synthetic Utility : High-yield bromination reactions position it as a key intermediate in flavone synthesis .

Biological Activity

Hesperetin triacetate (HTA), a derivative of the flavonoid hesperetin, has garnered significant attention for its biological activities, particularly in anti-inflammatory, antioxidant, and antibacterial domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of HTA, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is formed by the acetylation of the hydroxyl groups on the hesperetin molecule. Its chemical structure enhances its solubility and bioavailability compared to its parent compound. The triacetate form may exhibit different pharmacokinetic properties, influencing its biological effects.

1. Anti-inflammatory Effects

HTA has demonstrated significant anti-inflammatory properties. A study indicated that HTA inhibited the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in vitro. The compound was shown to reduce chondrocyte inflammation induced by TNF-α, highlighting its potential in treating osteoarthritis .

Table 1: Anti-inflammatory Effects of this compound

Inflammatory MediatorEffect of HTA (Concentration)Reference
Nitric OxideDecreased
Prostaglandin E2Decreased
TNF-αDecreased
IL-6Decreased

2. Antioxidant Activity

HTA exhibits potent antioxidant activity, which is crucial for combating oxidative stress. In various assays, HTA demonstrated high radical scavenging abilities against DPPH• and ABTS•+ radicals. The antioxidant capacity was significantly higher than that of pure hesperetin, indicating that acetylation enhances its efficacy .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)ABTS Scavenging (%)Reference
Hesperetin6570
This compound8590

3. Antibacterial Properties

HTA has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report that HTA's antibacterial efficacy is superior to that of hesperidin and other derivatives, making it a valuable candidate for developing new antimicrobial agents .

Case Study: Antibacterial Efficacy
In a controlled study, HTA was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of hesperidin, suggesting HTA's potential use in treating bacterial infections .

The biological activities of HTA can be attributed to several mechanisms:

  • Inhibition of Phosphodiesterase (PDE) : HTA has been reported to inhibit PDE3/4 enzymes, which play a role in inflammatory responses and respiratory conditions like asthma and COPD. This dual inhibition presents a therapeutic ratio favorable for clinical applications without significant side effects typically associated with PDE4 inhibitors .
  • Regulation of Cellular Pathways : HTA influences various signaling pathways involved in inflammation and oxidative stress response. For instance, it modulates NF-kB signaling, reducing inflammatory gene expression in response to stimuli like lipopolysaccharides (LPS) .

Q & A

Q. What are the established synthetic methodologies for producing hesperetin triacetate, and how are yields optimized?

this compound is synthesized via bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with benzoyl peroxide as a catalyst. The reaction involves distillation to remove evolved bromine, followed by purification through recrystallization. Yields up to 86% are achieved by maintaining precise solvent addition and catalyst replenishment during bromine evolution . Post-reaction, the product is isolated via filtration and characterized using melting point analysis and infrared (IR) spectroscopy .

Q. Which analytical techniques are routinely employed to confirm the structural integrity of this compound?

Q. How is this compound converted into biologically relevant derivatives like luteolin tetraacetate?

Acid-base hydrolysis of this compound yields diosmetin (IV), which undergoes demethylation and subsequent acetylation to produce luteolin tetraacetate. Reaction conditions (e.g., solvent polarity, temperature) are optimized to prevent side reactions, and intermediates are purified via recrystallization .

Q. What solvent systems are optimal for this compound reactions, and why?

Absolute chloroform and carbon tetrachloride are preferred due to their inertness and ability to dissolve both polar (acetylated products) and nonpolar (brominated intermediates) species. These solvents also facilitate bromine distillation during NBS reactions, minimizing side-product formation .

Q. How do researchers assess the purity of this compound post-synthesis?

Purity is verified via high-performance liquid chromatography (HPLC) (>96% purity threshold) and thin-layer chromatography (TLC). Residual solvents or unreacted precursors are quantified using UV-spectrophotometry or titration (e.g., sodium bisulfite for bromine residue) .

Advanced Research Questions

Q. What mechanistic insights explain the bromination of this compound using NBS?

The reaction proceeds via radical initiation by benzoyl peroxide, generating bromine radicals that abstract hydrogen from the flavanone backbone. Bromine evolution is monitored via starch-iodide paper, and HBr formation is confirmed during later stages. Mechanistic studies reveal that bromine redistillation prevents over-bromination, favoring diosmetin triacetate formation .

Q. What computational strategies are used to predict this compound’s binding affinity with biological targets?

Molecular docking tools (e.g., AutoDock 4.2) simulate interactions with enzymes like nitrate reductase (P0AF33) or insulin receptors. Binding free energy (ΔG), hydrogen bonds, and docking scores are calculated using MM-PBSA/GBSA methods. For example, this compound shows a ΔG of -8.2 kcal/mol with insulin receptor residues (SER 1006, ASN 1137) .

Q. How do researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in immunomodulatory effects (e.g., suppression of dendritic cell maturation vs. no impact on IL-10 secretion) are addressed using dose-response studies and pathway-specific assays (e.g., NF-κB phosphorylation). Comparative in vitro models (e.g., Der p 1-induced DCs) and flow cytometry for surface markers (CD86, HLA-DR) clarify context-dependent activity .

Q. What experimental designs optimize this compound’s stability in formulation studies?

Supercritical fluid techniques (e.g., CO₂-based micronization) enhance bioavailability by reducing particle size. Central composite design (CCD) evaluates parameters like pressure, temperature, and modifier volume. Stability is assessed via accelerated degradation studies (40°C/75% RH) and LC-MS quantification of degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.